2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE
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Overview
Description
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE typically involves the reaction of phthalimide derivatives with acylating agents. One common method includes the reaction of phthalimide with glycine methyl ester under basic conditions to form the intermediate, which is then further reacted with isopropylamine and benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acyl and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like phthalimide acetyl chloride and N-phthalylglycyl chloride share structural similarities.
Isoindole derivatives: Compounds such as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate.
Uniqueness
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-N~1~-ISOPROPYLBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple types of chemical modifications, making it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)21-18(25)15-9-5-6-10-16(15)22-17(24)11-23-19(26)13-7-3-4-8-14(13)20(23)27/h3-10,12H,11H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
SLENSXLHQYIYLI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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